molecular formula C17H17N5 B2514231 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 860650-81-3

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2514231
CAS No.: 860650-81-3
M. Wt: 291.358
InChI Key: KKLLCBBHMHPVJI-UHFFFAOYSA-N
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Description

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that combines the structural features of quinazoline and triazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both quinazoline and triazole moieties in a single molecule can lead to unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne. For instance, phenyl azide can react with an alkyne to form the 1,2,3-triazole ring under copper(I)-catalyzed conditions.

    Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of Triazole and Quinazoline Rings: The final step involves the coupling of the triazole and quinazoline rings. This can be achieved through nucleophilic substitution reactions where the triazole moiety is introduced to the quinazoline precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the triazole ring.

    Reduction: Reduction reactions can occur at the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dihydroquinazoline compound.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinazoline: Lacks the tetrahydro structure, which may affect its biological activity.

    2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline: Lacks the methyl group, which can influence its reactivity and interactions.

    4-methyl-2-(1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline: Lacks the phenyl group, potentially altering its biological properties.

Uniqueness

The unique combination of the methyl, phenyl, triazole, and tetrahydroquinazoline moieties in 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-2-(4-phenyltriazol-1-yl)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-12-14-9-5-6-10-15(14)19-17(18-12)22-11-16(20-21-22)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLLCBBHMHPVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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